3-Isopropoxy-5-methoxyphenylboronic acid
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Overview
Description
3-Isopropoxy-5-methoxyphenylboronic acid is an organoboron compound that features both isopropoxy and methoxy substituents on a phenyl ring, along with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-methoxyphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 3-isopropoxy-5-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve hydroboration reactions, where a borane reagent is added to an unsaturated bond. This method is advantageous due to its rapid reaction rates and the ability to produce a wide variety of organoborane compounds .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-methoxyphenylboronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Scientific Research Applications
3-Isopropoxy-5-methoxyphenylboronic acid has several applications in scientific research:
Biology: Boronic acids can act as enzyme inhibitors, making them useful in biochemical research.
Mechanism of Action
The mechanism by which 3-Isopropoxy-5-methoxyphenylboronic acid exerts its effects typically involves the formation of covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the isopropoxy group.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in the para position.
Uniqueness
3-Isopropoxy-5-methoxyphenylboronic acid is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(3-methoxy-5-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7(2)15-10-5-8(11(12)13)4-9(6-10)14-3/h4-7,12-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBYYKMZGKTMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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